2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 1,3-benzodioxole substituent linked via a methylamino group and an isobutyl-functionalized thiazolidinone ring in a Z-configuration. The Z-configuration of the methylidene bridge is critical for maintaining planar geometry, optimizing π-π stacking interactions in molecular recognition .
Properties
Molecular Formula |
C25H24N4O4S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O4S2/c1-14(2)12-29-24(31)20(35-25(29)34)10-17-21(27-22-15(3)5-4-8-28(22)23(17)30)26-11-16-6-7-18-19(9-16)33-13-32-18/h4-10,14,26H,11-13H2,1-3H3/b20-10- |
InChI Key |
VDIGEUWYHBPUPN-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Benzodioxole moiety : Known for its biological activity.
- Thiazolidinone ring : Associated with various pharmacological effects.
The molecular formula is , with a molecular weight of approximately 510.6 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity :
- Antioxidant Properties :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Enzyme Activity : It is hypothesized that the thiazolidinone moiety interacts with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Interaction with Cellular Pathways : The benzodioxole component may influence signaling pathways related to inflammation and cell survival, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds:
Chemical Reactions Analysis
Pyrido[1,2-a]pyrimidinone Core
-
Nucleophilic Substitution : The pyrimidinone ring’s carbonyl and amino groups are susceptible to nucleophilic attack. For example, the C4-oxo group may undergo substitution with amines or alcohols under acidic or basic conditions.
-
Electrophilic Aromatic Substitution : The aromatic pyrido ring can participate in halogenation or nitration at electron-rich positions.
Thiazolidinone Moiety
-
Ring-Opening Reactions : The thiazolidinone’s sulfur and nitrogen atoms enable ring cleavage under alkaline conditions, forming thiol or amide intermediates .
-
Oxidation/Reduction : The thiocarbonyl (C=S) group may oxidize to sulfoxide or sulfone derivatives, while the exocyclic double bond (Z-configuration) can undergo hydrogenation.
Benzodioxole Substituent
-
Oxidative Degradation : The methylenedioxy group (benzodioxole) is prone to oxidative cleavage, yielding catechol derivatives under strong oxidizing agents .
Characteristic Chemical Reactions
Mechanistic Insights
-
Thiazolidinone Reactivity : The thioxo group (C=S) acts as a soft nucleophile, facilitating metal coordination or Michael addition reactions. Its conjugation with the pyrimidinone ring enhances stabilization of transition states during substitutions .
-
Steric Effects : The isobutyl substituent on the thiazolidinone imposes steric hindrance, directing regioselectivity in reactions such as electrophilic aromatic substitution.
Limitations and Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives, as evidenced by the following comparisons:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s complexity requires multi-step synthesis, often involving condensation reactions and heterocyclic ring formation. For example, analogous pyrimidine derivatives are synthesized via refluxing amines with carbonyl-containing reagents in methanol or ethanol, followed by crystallization from ethanol-DMF mixtures . Reaction time (e.g., 6–8 hours for cyclization), solvent polarity, and catalysts (e.g., acid catalysts like TsOH) significantly affect yield. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers verify the stereochemical configuration (Z/E) of the thiazolidinone methylidene moiety?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish Z/E isomers. For example, NOE correlations between the thiazolidinone methylidene proton and adjacent groups (e.g., isobutyl substituents) confirm spatial proximity, supporting the Z-configuration . X-ray crystallography is definitive but requires high-purity crystals .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s functional groups?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign aromatic protons (6.5–8.5 ppm) and methyl groups (e.g., 9-methyl at ~2.5 ppm). HSQC and HMBC correlations resolve overlapping signals in the pyrido-pyrimidinone core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing stability of the benzodioxole and thiazolidinone moieties .
Advanced Research Questions
Q. How can computational modeling predict reactivity or degradation pathways of this compound under varying pH/temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations simulate electron density distribution to identify reactive sites (e.g., electrophilic methylidene carbon). Molecular dynamics (MD) simulations model stability in aqueous vs. organic solvents. For example, ICReDD’s quantum chemical reaction path searches predict hydrolysis susceptibility of the thioxo group at high pH .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting antimicrobial efficacy reports)?
- Methodological Answer :
- Experimental Design : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO).
- Data Analysis : Apply multivariate statistical models to isolate confounding variables (e.g., bacterial strain variability). For instance, analogs like thiadiazolo-pyrimidinones show strain-specific activity due to membrane permeability differences .
- Mechanistic Studies : Fluorescence microscopy or flow cytometry can correlate cellular uptake with efficacy .
Q. How do structural modifications (e.g., substituent variations on the benzodioxole ring) impact bioactivity and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. For example, methoxy groups on benzodioxole analogs enhance metabolic stability in hepatic microsome assays .
- ADME Profiling : Use in vitro models (Caco-2 for permeability, cytochrome P450 inhibition assays) to prioritize candidates. Lipophilicity (logP) adjustments via isobutyl chain substitution improve blood-brain barrier penetration .
Q. What methodologies optimize the compound’s solubility without compromising its heterocyclic core stability?
- Methodological Answer :
- Salt Formation : React with HCl or sodium salts to improve aqueous solubility.
- Co-crystallization : Use co-formers like succinic acid to stabilize the lattice structure .
- Nanoformulation : Encapsulate in PEGylated liposomes, monitoring particle size (DLS) and zeta potential for colloidal stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify synthetic protocols (e.g., purity of starting materials, drying conditions). For example, residual solvent (e.g., DMF) lowers observed melting points .
- Interlaboratory Validation : Collaborate to standardize DSC parameters (heating rate, sample encapsulation) .
- Advanced Characterization : Use XRPD to distinguish polymorphic forms, which may explain melting point variations .
Experimental Design Challenges
Q. What in vitro/in vivo models are appropriate for evaluating this compound’s anticancer potential?
- Methodological Answer :
- In Vitro : Use NCI-60 cell lines for broad screening, followed by apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
- In Vivo : Xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing. Monitor toxicity via histopathology and serum biomarkers (ALT/AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
